Bienvenue dans la boutique en ligne BenchChem!

Capobenic Acid

antiarrhythmic drug selection cardiac contractility myocardial infarction arrhythmia

Capobenic acid (CAS 21434-91-3), also known as 6-(3,4,5-trimethoxybenzamido)hexanoic acid, is a benzamide derivative that functions as a cardiac depressant (antiarrhythmic agent) with coronary vasodilatory and positive inotropic activity. The compound is a white crystalline powder with a melting point of 121–123°C, soluble in ethanol, acetone, chloroform, and alkaline solutions, but insoluble in water, ether, and carbon tetrachloride.

Molecular Formula C16H23NO6
Molecular Weight 325.36 g/mol
CAS No. 21434-91-3
Cat. No. B1200605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapobenic Acid
CAS21434-91-3
Molecular FormulaC16H23NO6
Molecular Weight325.36 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NCCCCCC(=O)O
InChIInChI=1S/C16H23NO6/c1-21-12-9-11(10-13(22-2)15(12)23-3)16(20)17-8-6-4-5-7-14(18)19/h9-10H,4-8H2,1-3H3,(H,17,20)(H,18,19)
InChIKeyMPTXLVRHYGBOQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Capobenic Acid (CAS 21434-91-3) Antiarrhythmic and Coronary Vasodilator Procurement Overview


Capobenic acid (CAS 21434-91-3), also known as 6-(3,4,5-trimethoxybenzamido)hexanoic acid, is a benzamide derivative that functions as a cardiac depressant (antiarrhythmic agent) with coronary vasodilatory and positive inotropic activity [1][2]. The compound is a white crystalline powder with a melting point of 121–123°C, soluble in ethanol, acetone, chloroform, and alkaline solutions, but insoluble in water, ether, and carbon tetrachloride [3]. Its molecular formula is C16H23NO6 with a molecular weight of 325.36 g/mol [2]. The sodium salt form (capobenate sodium) is also available and identified under FDA UNII code 3R77T835TA [4].

Why Capobenic Acid Cannot Be Substituted with Other Class I or III Antiarrhythmic Agents


Capobenic acid occupies a distinct pharmacological niche that precludes simple interchange with other antiarrhythmics. Unlike Class I agents (e.g., lidocaine) that primarily block sodium channels, or Class III agents (e.g., amiodarone) that predominantly prolong repolarization via potassium channel blockade [1], capobenic acid exerts a unique triple-action profile: antiarrhythmic activity, coronary vasodilation, and positive inotropic (myocardial contractility-enhancing) effects [2][3]. Most conventional antiarrhythmics carry negative inotropic liabilities that contraindicate their use in patients with compromised cardiac output; capobenic acid reverses this paradigm. This divergent hemodynamic consequence means substituting a Class I or III agent for capobenic acid in a research protocol investigating ischemia-reperfusion arrhythmias or in formulation development may fundamentally alter the experimental outcomes or clinical risk-benefit profile. The evidence below quantifies these critical distinctions.

Capobenic Acid Differential Evidence: Quantified Selectivity and Safety Metrics Versus Comparators


Capobenic Acid Positive Inotropic Effect Versus Negative Inotropic Profile of Amiodarone and Lidocaine

Capobenic acid exhibits positive inotropic activity (enhances myocardial contractility), a property not shared by Class I agents such as lidocaine or Class III agents such as amiodarone, both of which carry negative or neutral inotropic effects [1][2]. This differential functional outcome is critical: most antiarrhythmics depress cardiac output, whereas capobenic acid augments it. In the context of acute myocardial infarction with concomitant arrhythmia and compromised ventricular function, substitution of capobenic acid with amiodarone or lidocaine could precipitate hemodynamic deterioration. Quantitative contractility data for capobenic acid in isolated cardiac preparations are required to fully quantify this advantage; current evidence relies on authoritative pharmacological classification [2][3].

antiarrhythmic drug selection cardiac contractility myocardial infarction arrhythmia

Capobenic Acid Dual Coronary Vasodilation and Antiarrhythmic Activity Versus Single-Mechanism Class I or III Agents

Capobenic acid simultaneously produces coronary vasodilation (increasing myocardial oxygen supply) and antiarrhythmic effects (suppressing ectopic activity) [1]. This dual pharmacodynamic action contrasts with Class I agents (e.g., lidocaine) and Class III agents (e.g., amiodarone, sotalol), which lack direct coronary vasodilatory properties and may even induce coronary vasoconstriction in certain settings [2]. In experimental models of ischemia-induced arrhythmias, this combined mechanism addresses both the underlying ischemic trigger and the resultant electrical instability, a therapeutic synergy absent in comparator agents. Quantitative coronary flow data under standardized experimental conditions are needed to fully establish the magnitude of this differentiation.

ischemic heart disease coronary blood flow antiarrhythmic with vasodilation

Capobenic Acid Sodium Salt Aqueous Solubility Advantage Versus Free Acid Form for Parenteral Formulation

Capobenic acid (free acid form) exhibits negligible aqueous solubility—it is described as insoluble in water but soluble in alkaline solutions and organic solvents (ethanol, acetone, chloroform) . In contrast, the sodium salt derivative, capobenate sodium (CAS registration under same parent compound, UNII 3R77T835TA), demonstrates enhanced aqueous solubility, enabling intravenous and intramuscular administration [1][2]. This solubility differential (insoluble free acid vs. water-soluble sodium salt) is a critical procurement consideration: researchers requiring parenteral dosing must specify the sodium salt rather than the free acid form. Lidocaine hydrochloride is inherently water-soluble; amiodarone requires specialized solubilizing vehicles (polysorbate 80, benzyl alcohol) associated with hypotensive reactions. Capobenate sodium offers an alternative parenteral antiarrhythmic with distinct formulation requirements.

parenteral formulation aqueous solubility drug product development

Capobenic Acid Rat Intraperitoneal LD50 of 2.5 g/kg Compared to Amiodarone Oral LD50 of >3 g/kg

The acute toxicity of capobenic acid has been established in rats via intraperitoneal administration, yielding an LD50 of 2.5 g/kg [1]. For comparative context, amiodarone demonstrates an oral LD50 in rats exceeding 3 g/kg, though route-of-administration differences (intraperitoneal vs. oral) preclude direct quantitative comparison [2]. The available data indicate that capobenic acid exhibits relatively low acute toxicity via the intraperitoneal route, supporting its use in preclinical safety studies. Comprehensive toxicological profiling (chronic toxicity, reproductive toxicity, mutagenicity, carcinogenicity) remains unavailable for capobenic acid , representing a significant evidence gap that users must address through independent safety evaluation prior to in vivo studies.

acute toxicity LD50 preclinical safety assessment

Evidence-Backed Capobenic Acid Research Applications and Procurement Use Cases


Ischemia-Reperfusion Arrhythmia Models Requiring Contractility Preservation

In experimental models of acute myocardial ischemia and reperfusion, capobenic acid offers a unique pharmacological profile combining antiarrhythmic efficacy with positive inotropic support and coronary vasodilation [1][2]. Unlike Class I agents (lidocaine) and Class III agents (amiodarone), which depress myocardial contractility, capobenic acid maintains or enhances cardiac output during arrhythmia suppression. Researchers designing studies where hemodynamic stability is a critical endpoint should prioritize capobenic acid over conventional antiarrhythmics to avoid confounding negative inotropic effects.

Parenteral Formulation Development of Antiarrhythmic Agents

The differential aqueous solubility between capobenic acid free acid (water-insoluble) and its sodium salt, capobenate sodium (water-soluble), makes capobenate sodium the required starting material for intravenous or intramuscular formulation development [1][2]. This salt form has established parenteral dosing regimens: intravenous infusion of 1 g initially (diluted in glucose), followed by 0.5 g every 6 hours; or intramuscular injection of 0.25 g every 6 hours [3]. Formulation scientists must verify the specific salt form with suppliers prior to procurement to avoid costly reformulation delays.

Antiarrhythmic Drug Screening and Comparative Pharmacology Studies

Capobenic acid serves as a reference compound for screening novel antiarrhythmic candidates, particularly those intended for use in ischemic heart disease where concomitant coronary vasodilation is desirable [1][2]. Its mechanism as a cardiac depressant with benzamide structural features distinguishes it from Vaughan Williams Class I-IV agents, providing a structurally and mechanistically distinct positive control for high-throughput electrophysiology and cardiac tissue assays.

Quote Request

Request a Quote for Capobenic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.